Methyl 3-(5-nitrothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Most syntheses of thiophene create substituted thiophenes as a precursor to further reactions . An example is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form thiophene with an alkyl substitution at position 2 .Molecular Structure Analysis
The molecular formula of a similar compound, Methyl 3-(5-nitrothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate, is C15H10N2O5S2 and it has a molecular weight of 362.37.Chemical Reactions Analysis
Thiourea can be used as a reagent in place of sodium sulfide or potassium sulfide in the synthesis of thiophene . In the presence of a gold catalyst, a more complex 2,3-disubstituted thiophene can be synthesized .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 5-NITROTHIOPHENE-2-CARBOXALDEHYDE, include a melting point of 75-77 °C, a boiling point of 118-120 °C, and a density of 1.534±0.06 g/cm3 .Scientific Research Applications
Synthesis and Biomedical Applications
- A series of 2- and 3-nitrothiophene-5-carboxamides, which might include derivatives similar to Methyl 3-(5-nitrothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate, were synthesized and evaluated for their potential as radiosensitizers and bioreductively activated cytotoxins. The compounds with strong tertiary amine bases or oxiranes showed potent radiosensitizing properties in hypoxic mammalian cells, indicating their potential application in enhancing the efficacy of radiotherapy in cancer treatment (Threadgill et al., 1991).
Material Science and Chemical Synthesis
- In another study, the nitration of methyl-3-hydroxythiophene-2-carboxylate, a compound related to Methyl 3-(5-nitrothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate, produced two products with reversed structural assignments based on carbon-13 NMR data. This research contributes to the understanding of nitration reactions in thiophene derivatives, which is crucial for designing and synthesizing novel materials and chemicals (Barker et al., 2001).
Isotopic Labeling and Antitumor Agents
- The use of potassium [15N]-nitrate for nitration and concurrent hydrolysis of cyanothiophenes, including structures similar to Methyl 3-(5-nitrothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate, allowed for the high-yield production of [15N]-nitrothiophenecarboxamides. These isotopically labeled compounds are of interest as potential antitumor agents, showcasing the compound's utility in developing targeted cancer therapies (Shinkwin & Threadgill, 1996).
Future Directions
Thiophene and its derivatives have been proven to be effective drugs in the current disease scenario . They are remarkably effective compounds with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
methyl 3-[(5-nitrothiophene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5S2/c1-24-17(21)15-11(9-13(26-15)10-5-3-2-4-6-10)18-16(20)12-7-8-14(25-12)19(22)23/h2-9H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGQERUTZFRMDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(5-nitrothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate |
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